molecular formula C12H16ClN B13202304 3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine

3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine

Cat. No.: B13202304
M. Wt: 209.71 g/mol
InChI Key: ZZJOWXUZADYZRX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group and two methyl groups

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,2-dimethylpyrrolidine

InChI

InChI=1S/C12H16ClN/c1-12(2)11(7-8-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3

InChI Key

ZZJOWXUZADYZRX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCN1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzylamine with 2,2-dimethyl-1,3-dibromopropane under basic conditions to form the pyrrolidine ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, with nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated products or reduced functional groups.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common interactions include binding to active sites of enzymes or receptors, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-2,2-dimethylpyrrolidine: Similar structure with a bromine atom instead of chlorine.

    3-(4-Fluorophenyl)-2,2-dimethylpyrrolidine: Similar structure with a fluorine atom instead of chlorine.

    3-(4-Methylphenyl)-2,2-dimethylpyrrolidine: Similar structure with a methyl group instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in synthetic chemistry. Additionally, the specific electronic and steric effects of the chlorine atom can enhance the compound’s interaction with biological targets, potentially leading to unique pharmacological properties.

Biological Activity

3-(4-Chlorophenyl)-2,2-dimethylpyrrolidine (CDMP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyrrolidine ring substituted with a 4-chlorophenyl group. This configuration contributes to its unique biological properties. The chemical formula is C12H16ClN, and it exhibits properties typical of pyrrolidine derivatives, which are known for their versatility in drug design.

Target Receptors

CDMP is believed to interact with several neurotransmitter systems. Similar compounds have shown affinity for histamine H3 receptors, which play a crucial role in regulating wakefulness and cognitive functions. For instance, pitolisant, a known H3 receptor antagonist, enhances the activity of histaminergic neurons, suggesting that CDMP may exert similar effects through modulation of these receptors.

Biochemical Pathways

Research indicates that compounds like CDMP could enhance neurotransmitter signaling pathways. By inhibiting autoreceptors, these compounds may promote neurotransmitter release, thereby influencing various physiological processes such as alertness and mood regulation.

Pharmacokinetics

The pharmacokinetic profile of CDMP is not extensively documented; however, related compounds provide insights into its metabolism. Compounds similar to CDMP are metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to various metabolites that may retain biological activity. Understanding these pathways is essential for predicting the compound's efficacy and safety.

Antiviral and Antimicrobial Properties

Recent studies have highlighted the antiviral potential of pyrrolidine derivatives. For example, compounds structurally related to CDMP have demonstrated activity against viruses such as the tobacco mosaic virus (TMV) with inhibition rates around 50% at specific concentrations .

Additionally, antimicrobial assays have revealed that certain derivatives exhibit significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest promising applications in treating bacterial infections .

Case Studies

  • Antiviral Activity : A study evaluating the antiviral properties of sulfonamide derivatives found that compounds with similar structural features to CDMP showed notable inhibition against TMV. The results indicated a concentration-dependent effect with some derivatives achieving up to 50% inhibition at 0.5 mg/mL .
  • Antimicrobial Activity : Research on extracts containing pyrrolidine derivatives demonstrated high cytotoxic activities against bacteria such as Pseudomonas sp. and Staphylococcus aureus, suggesting that CDMP could be explored for its antimicrobial properties .

Table 1: Biological Activity Summary of Related Compounds

CompoundActivity TypeInhibition Rate (%)Concentration (mg/mL)
Compound 7aAntiviral38.420.5
Compound 7bAntiviral42.000.5
Compound 7iAntiviral42.490.5
CDMPAntibacterialTBDTBD

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